molecular formula C21H37N5O14 B1171688 2(1H)-Pyrimidinone, 4-amino-1-[4-amino-6-O-(3-amino-3-deoxy-beta-D-glucopyranosyl)-4-deoxy-D-glycero-D-galacto-beta-D-gluco-undecopyranosyl]-

2(1H)-Pyrimidinone, 4-amino-1-[4-amino-6-O-(3-amino-3-deoxy-beta-D-glucopyranosyl)-4-deoxy-D-glycero-D-galacto-beta-D-gluco-undecopyranosyl]-

Cat. No.: B1171688
M. Wt: 583.5 g/mol
InChI Key: VQQSDVBOXQHCHU-MKBXKYJLSA-N
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Description

The compound is a complex pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a carbonyl group . The structure also suggests the presence of multiple amino groups and complex sugar moieties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidinones are often synthesized via condensation reactions of beta-ketoesters or beta-diketones with urea or guanidine . The presence of the sugar moieties suggests that glycosylation reactions may be involved in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a pyrimidinone core, with various substituents including amino groups and sugar moieties . The exact structure would depend on the specific locations and configurations of these substituents .


Chemical Reactions Analysis

Pyrimidinones can participate in a variety of chemical reactions, often involving the carbonyl group or the amino groups . The sugar moieties could also potentially be involved in reactions, particularly if they are in the hemiacetal form .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on the specific structure and the nature of the substituents . Pyrimidinones are typically crystalline solids, and the presence of the sugar moieties may increase solubility in water .

Future Directions

Research into pyrimidinone derivatives and other heterocyclic compounds is ongoing, due to their potential biological activity and therapeutic applications . Future work could involve the synthesis and testing of various derivatives, including those with different substituents or stereochemistry .

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5S,6S)-5-amino-6-[(2S,3S,4S,5S)-1-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6-pentahydroxyhexyl]-3,4-dihydroxyoxan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N5O14/c22-7-1-2-26(21(37)25-7)19-16(36)12(32)9(24)17(39-19)18(15(35)14(34)10(30)5(29)3-27)40-20-13(33)8(23)11(31)6(4-28)38-20/h1-2,5-6,8-20,27-36H,3-4,23-24H2,(H2,22,25,37)/t5-,6+,8-,9-,10-,11+,12-,13+,14-,15-,16+,17-,18?,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQSDVBOXQHCHU-MKBXKYJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(C(C(C(C(CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C([C@H]([C@H]([C@H]([C@H](CO)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N5O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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